molecular formula C8H17NO B3145364 2-Amino-1-cyclohexylethan-1-ol CAS No. 57230-08-7

2-Amino-1-cyclohexylethan-1-ol

Cat. No.: B3145364
CAS No.: 57230-08-7
M. Wt: 143.23 g/mol
InChI Key: MSIAFRBGOYFCND-UHFFFAOYSA-N
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Description

2-Amino-1-cyclohexylethan-1-ol is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . It is a chiral molecule, meaning it exists in two non-superimposable mirror image forms, designated as ®- and (S)-enantiomers.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Highly Branched Polymers for Biomedical Application

2-Amino-1-cyclohexylethan-1-ol, as part of the amino acid family, contributes to the development of highly branched polymers like poly(amino acid)s, which are pivotal in biomedical applications. These polymers are biocompatible, biodegradable, and their degradation products are metabolizable, making them suitable for drug delivery systems, including gene and drug delivery, and as antiviral compounds. L-lysine, L-glutamic acid, and L-aspartic acid, being asymmetrical AB2 molecules, play significant roles in forming these branched structures, with research predominantly focusing on poly(L-lysine) for nucleic acid delivery systems (Thompson & Scholz, 2021).

Selective Catalytic Oxidation of Cyclohexene

The selective catalytic oxidation of cyclohexene can lead to various industrially valuable intermediates. This process, essential for both academic and industrial applications, has seen advancements in achieving controlled and selective oxidation, making compounds like this compound valuable for synthesizing specific oxidation products (Cao et al., 2018).

Spin Label Amino Acid for Peptide Studies

The development and application of spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide synthesis have significantly contributed to the understanding of peptide dynamics and structures. Incorporation of such amino acids into peptides allows for detailed analysis of peptide secondary structures and interactions with biological membranes, providing valuable insights for biomedical research (Schreier et al., 2012).

Chitosan and Its Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer, exhibits remarkable antimicrobial potential due to its unique chemical structure. Research into the interaction of chitosan with other compounds, including amino acids like this compound, underscores its utility in developing antimicrobial systems. Understanding these interactions is crucial for optimizing chitosan formulations for medical and pharmaceutical applications (Raafat & Sahl, 2009).

Cyclodextrins in Drug Delivery

Cyclodextrins and their ability to form inclusion complexes have broad applications in drug delivery, enhancing the solubility, stability, and bioavailability of drugs. The interaction between cyclodextrins and various molecules, including amino acids, plays a critical role in modifying drug delivery profiles for therapeutic applications (Sharma & Baldi, 2016).

Properties

IUPAC Name

2-amino-1-cyclohexylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIAFRBGOYFCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57230-08-7
Record name 2-amino-1-cyclohexylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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